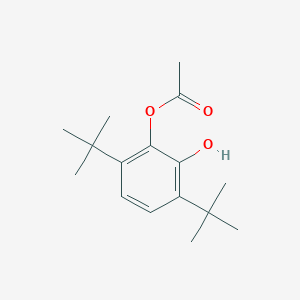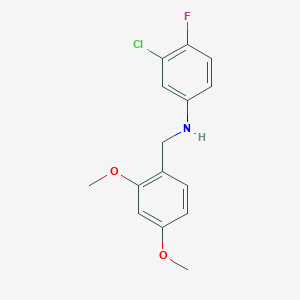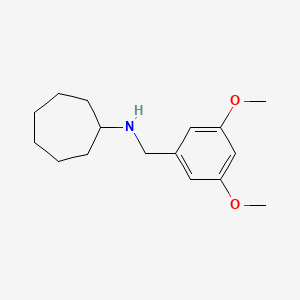
4-(3-fluorobenzyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-fluorobenzyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide, also known as FPPT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
4-(3-fluorobenzyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide acts as a selective 5-HT1A partial agonist, which means it binds to and activates the 5-HT1A receptor, but only partially activates it. This results in a moderate increase in serotonin signaling, which could have anxiolytic and antidepressant effects. 4-(3-fluorobenzyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
4-(3-fluorobenzyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide has been shown to have anxiolytic and antidepressant effects in animal models, which could be attributed to its partial agonist activity at the 5-HT1A receptor. In cancer cells, 4-(3-fluorobenzyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide has been shown to induce apoptosis and inhibit cell growth, which could be attributed to its ability to disrupt the cell cycle and DNA synthesis.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(3-fluorobenzyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide in lab experiments is its selectivity for the 5-HT1A receptor, which allows for more targeted studies of serotonin signaling. However, one limitation is its relatively low potency compared to other 5-HT1A agonists, which may require higher concentrations to achieve desired effects.
Future Directions
There are several future directions for research on 4-(3-fluorobenzyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide, including the development of more potent and selective compounds based on its scaffold, the investigation of its potential as an anticancer agent in vivo, and the exploration of its effects on other serotonin receptor subtypes. Additionally, the use of 4-(3-fluorobenzyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide in combination with other drugs or therapies could be explored to enhance its effects.
Synthesis Methods
The synthesis of 4-(3-fluorobenzyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide involves the reaction of 3-fluorobenzylamine with 2-furylacetic acid to form an intermediate, which is then converted to 4-(3-fluorobenzyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide by reacting it with thionyl chloride and piperazine. The synthesis method has been optimized to produce high yields of 4-(3-fluorobenzyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide with high purity.
Scientific Research Applications
4-(3-fluorobenzyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 4-(3-fluorobenzyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide has been shown to act as a selective serotonin receptor subtype 1A (5-HT1A) partial agonist, which could have implications for the treatment of anxiety and depression. In cancer research, 4-(3-fluorobenzyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide has been shown to inhibit the growth of certain cancer cell lines, suggesting its potential as an anticancer agent. In drug discovery, 4-(3-fluorobenzyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide has been used as a scaffold for the development of novel compounds with improved pharmacological properties.
properties
IUPAC Name |
4-[(3-fluorophenyl)methyl]-N-(furan-2-ylmethyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3OS/c18-15-4-1-3-14(11-15)13-20-6-8-21(9-7-20)17(23)19-12-16-5-2-10-22-16/h1-5,10-11H,6-9,12-13H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCVXPWFTMUHFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)C(=S)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-fluorobenzyl)-N-(furan-2-ylmethyl)piperazine-1-carbothioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B5780577.png)


![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B5780584.png)
![N~1~-cyclohexyl-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5780592.png)





![2-hydroxy-5-({phenyl[(phenylsulfonyl)imino]methyl}amino)benzoic acid](/img/structure/B5780670.png)
![2-[(6-bromo-1H-benzimidazol-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B5780675.png)